2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-9-22-18(24)17-14(8-11-25-17)20-19(22)26-12-16(23)21-10-7-13-5-3-4-6-15(13)21/h3-6,8,11H,2,7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNPHPUSTANCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thieno[3,2-d]pyrimidin moiety can be constructed through a series of cyclization reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thieno-pyrimidinone derivatives, emphasizing core variations, substituents, and molecular properties.
Key Structural and Functional Differences:
Core Variations: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from the more common thieno[2,3-d]pyrimidin-4-one (e.g., ) in the fusion position of the thiophene and pyrimidinone rings. The cyclopenta-fused derivative () introduces a non-planar bicyclic system, likely reducing aromaticity and increasing steric hindrance .
Substituent Effects :
- Indole vs. Heterocyclic Groups : The target compound’s 2,3-dihydroindole substituent may enhance π-π stacking or hydrogen bonding compared to isoxazole () or benzoxazine () groups.
- Alkyl Chain Length : The 3-propyl group in the target compound offers moderate hydrophobicity compared to shorter ethyl () or longer/branched isobutyl () chains, impacting solubility and membrane permeability.
Research Implications:
- Synthetic Accessibility: and highlight methods for synthesizing thieno-pyrimidinones via enaminone intermediates, suggesting feasible routes for modifying the target compound’s substituents .
- Biological Potential: While direct activity data are absent, structural analogs (e.g., ) have been explored as kinase inhibitors or antimicrobial agents, implying similar applications for the target compound .
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidin core with an indole moiety and a sulfanyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular signaling and metabolic processes.
- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), potentially modulating pathways related to inflammation and cell proliferation. For instance, it may act as an antagonist or agonist at certain GPCRs involved in neuroprotection and immune responses .
- Antioxidant Properties : The presence of the indole and thieno-pyrimidine structures may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .
Anticancer Activity
Recent research has indicated promising anticancer properties for this compound. In vitro studies using multicellular spheroids demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated macrophages .
Antimicrobial Activity
Preliminary assessments have shown that the compound possesses antimicrobial properties against several bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Case Studies
- Study on Anticancer Efficacy : A study conducted on human breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours . This highlights its potential as a therapeutic agent in cancer treatment.
- Inflammation Model : In a mouse model of acute inflammation, administration of the compound led to a significant reduction in paw swelling compared to controls, indicating its potential use in treating inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
